Cas no 61454-68-0 (4(1H)-Pyrimidinone, 6-methyl-5-(1-methylpropyl)-2-phenyl-)

4(1H)-Pyrimidinone, 6-methyl-5-(1-methylpropyl)-2-phenyl- structure
61454-68-0 structure
Product Name:4(1H)-Pyrimidinone, 6-methyl-5-(1-methylpropyl)-2-phenyl-
CAS No:61454-68-0
MF:C15H18N2O
MW:242.316223621368
CID:478711
PubChem ID:136271568
Update Time:2025-04-19

4(1H)-Pyrimidinone, 6-methyl-5-(1-methylpropyl)-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone, 6-methyl-5-(1-methylpropyl)-2-phenyl-
    • 5-butan-2-yl-6-methyl-2-phenyl-1H-pyrimidin-4-one
    • DTXSID30492338
    • 5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one
    • 61454-68-0
    • 5-(Butan-2-yl)-6-methyl-2-phenylpyrimidin-4(1H)-one
    • Inchi: 1S/C15H18N2O/c1-4-10(2)13-11(3)16-14(17-15(13)18)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,16,17,18)
    • InChI Key: WFFSYVHXSDAUJK-UHFFFAOYSA-N
    • SMILES: O=C1C(=C(C)N=C(C2C=CC=CC=2)N1)C(C)CC

Computed Properties

  • Exact Mass: 242.14204
  • Monoisotopic Mass: 242.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • PSA: 41.46
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